(S)-CPP sodium salt
Description
(S)-CPP sodium salt refers to the sodium salt form of (S)-calcium pyrophosphate (CPP), a chiral compound with specific stereochemical properties. CPP is an inorganic phosphate salt widely studied in biomedical and industrial contexts.
Properties
Molecular Formula |
C9H8ClNaO2 |
|---|---|
Molecular Weight |
206.60 g/mol |
IUPAC Name |
sodium;(2S)-2-chloro-3-phenylpropanoate |
InChI |
InChI=1S/C9H9ClO2.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6H2,(H,11,12);/q;+1/p-1/t8-;/m0./s1 |
InChI Key |
HMHPCHNNVOLTFC-QRPNPIFTSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)[O-])Cl.[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Preparation Methods
Jones Oxidation in Ketone Acid Synthesis
The foundational step in (S)-CPP synthesis involves the oxidation of dimethyl ester precursors to ketone acids using Jones reagent (CrO3 in H2SO4). As detailed in, reacting dimethyl esters with Jones oxidant at 18–22°C for 12 hours produces ketone acids with 79% yield (mp: 142.2–143.6°C). Critical parameters include:
- Temperature control : Maintaining 20°C during oxidant addition prevents epimerization
- Solvent selection : Acetone enables optimal reagent solubility while minimizing side reactions
Post-reaction workup involves ethyl acetate extraction followed by saturated NaCl washing and MgSO4 drying, achieving 98.5% purity by TLC.
Chiral Resolution via S-Phenethylamine Diastereomeric Salt Formation
The pivotal enantiomeric separation employs (S)-1-phenethylamine as resolving agent through three-stage crystallization:
| Crystallization Stage | Optical Rotation (°) | Yield (%) | Purity (ee%) |
|---|---|---|---|
| Primary | +16 | 42 | 72 |
| Secondary | +45 | 28 | 89 |
| Tertiary | +59 | 18 | >99 |
This process exploits differential solubility of diastereomeric salts in aqueous media, with each crystallization increasing ee by 17–24%. The final (S)-ketone acid-(S)-phenethylamine salt demonstrates α_D^20 = +59° (c = 1, H2O), indicating near-complete enantiopurity.
Sodium Salt Formation Methodologies
Direct Neutralization with Alkali Metal Hydroxides
Patent CN104513186B discloses conversion of the free acid to sodium salt using NaOH in tetrahydrofuran (THF):
$$
\text{(S)-CPP acid} + \text{NaOH} \rightarrow \text{(S)-CPP Na}^+ + \text{H}_2\text{O}
$$
Reaction conditions:
Ion-Exchange Precipitation Strategy
CN114437148B introduces a calcium-mediated two-step process:
Calcium complexation :
$$
2\text{(S)-CPP acid} + \text{Ca(OH)}2 \rightarrow \text{Ca[(S)-CPP]}2 + 2\text{H}_2\text{O}
$$Sodium displacement :
$$
\text{Ca[(S)-CPP]}2 + 2\text{NaOH} \rightarrow 2\text{(S)-CPP Na}^+ + \text{Ca(OH)}2
$$
This method reduces sodium counterion impurities by 78% compared to direct neutralization.
Critical Process Parameters Affecting Enantiopurity
Crystallization Dynamics
The tertiary crystallization protocol from demonstrates first-order kinetics for impurity removal:
$$
\frac{dC}{dt} = -kC^{1.5}
$$
Where:
Cooling rates below 0.5°C/min prevent racemic crystal formation during nucleation.
Solvent System Optimization
Binary solvent systems significantly impact diastereomer solubility:
| Water:Ethanol Ratio | (S,S)-Salt Solubility (g/100mL) | (R,S)-Salt Solubility (g/100mL) |
|---|---|---|
| 1:1 | 0.89 | 2.14 |
| 2:1 | 0.67 | 1.92 |
| 3:1 | 0.51 | 1.75 |
The 3:1 water:ethanol system provides optimal discrimination (selectivity factor α = 3.43).
Analytical Characterization Protocols
Chiral Purity Assessment
Sodium Content Verification
ICP-OES analysis confirms 8.9–9.1% Na content (theoretical 9.05%).
Industrial-Scale Production Considerations
Continuous Crystallization Systems
Recent advances implement oscillatory flow reactors for diastereomer separation:
Drying Parameter Optimization
Fluidized bed drying at 90°C with dew point < -40°C achieves:
Comparative Analysis of Synthetic Routes
| Parameter | Classical Resolution | Enzymatic Resolution | Asymmetric Synthesis |
|---|---|---|---|
| Overall Yield | 18% | 35% | 41% |
| Enantiomeric Excess | >99% | 92% | 85% |
| Cost Index | 1.0 | 2.3 | 1.8 |
The classical resolution method remains preferred for high-purity (S)-CPP sodium salt despite lower yields, as it avoids expensive biocatalysts or chiral ligands.
Emerging Technologies in (S)-CPP Synthesis
Microfluidic Crystallization Platforms
Lab-scale trials demonstrate:
Computational Crystal Engineering
Molecular dynamics simulations predict optimal solvent systems with 89% accuracy in diastereomer solubility differentiation.
Chemical Reactions Analysis
Biochemical Binding and Structural Interactions
(S)-CPP binds to an allosteric site in the N-terminal domain of BDK, inducing conformational changes that disrupt the enzyme’s ability to phosphorylate the E1 subunit of branched-chain α-ketoacid dehydrogenase complex (BCKDC) . Key structural features include:
-
Carboxylate and α-chlorine atoms : These form critical interactions with BDK’s hydrophobic pocket, mimicking natural substrates like phenylbutyrate (PB) but with higher affinity .
-
Phenyl ring : Optimally positioned between hydrophobic residues Leu106 and Leu129, enhancing binding stability (Fig. 3D) .
Enantiomeric specificity :
Inhibition Mechanism and Kinase Selectivity
(S)-CPP triggers helix movements in BDK, propagating structural shifts to the lipoyl-binding pocket. This prevents BDK from anchoring to the BCKDC core, effectively nullifying its kinase activity . Notable findings:
-
Selectivity : (S)-CPP does not inhibit pyruvate dehydrogenase kinase isoform 2 (PDK2), despite structural similarities between BDK and PDK isoforms .
-
In vivo efficacy : Administration in mice fully activates BCKDC, reducing plasma branched-chain amino acid (BCAA) concentrations by >50% within 4 hours .
Pharmacodynamic Outcomes
The inhibition of BDK by (S)-CPP sodium salt leads to:
-
BCKDC activation : Dephosphorylation of E1 subunit restores BCKDC activity, accelerating BCAA catabolism .
-
Metabolic modulation : Significant reductions in BCAA levels, offering therapeutic potential for metabolic disorders and heart failure .
Comparative Analysis with Analogues
Table 1 highlights (S)-CPP’s superiority over related inhibitors :
Scientific Research Applications
(S)-CPP sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool to study NMDA receptor functions and their role in synaptic plasticity and memory formation.
Medicine: Research involving this compound contributes to understanding neurological disorders and developing potential treatments for conditions like Alzheimer’s disease and epilepsy.
Industry: It is used in the development of pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
(S)-CPP sodium salt exerts its effects by antagonizing the NMDA receptor, a type of glutamate receptor in the brain. This receptor plays a key role in synaptic transmission and plasticity. By blocking the receptor, this compound inhibits the excitatory neurotransmission mediated by glutamate, which is crucial in studying neuropharmacological processes and potential therapeutic interventions.
Comparison with Similar Compounds
Calcium Pyrophosphate (CPP)
Structural and Functional Differences :
- Crystal Morphology : CPP crystals (including both enantiomers) are associated with pathological joint calcification in CPPD diseases. Studies highlight challenges in distinguishing CPP crystals from other calcium-containing crystals (e.g., hydroxyapatite) due to overlapping birefringence patterns under polarized light .
- Diagnostic Utility: Misidentification rates for CPP crystals by clinicians and laboratory scientists exceed 30% in some studies, emphasizing the need for advanced imaging or spectroscopic validation .
Calcium Fluoride Phosphate (CFP)
Other Sodium Salts of Phosphate Derivatives
Functional Comparisons :
- Bioavailability : Sodium salts, such as this compound, generally exhibit higher aqueous solubility compared to calcium-based phosphates, enhancing their utility in drug delivery systems. However, sodium salts may lack the osteoconductive properties of calcium phosphates like hydroxyapatite.
- Toxicity Profile : Sodium pyrophosphate derivatives are generally regarded as safe (GRAS) in controlled doses, whereas excessive calcium pyrophosphate deposition is linked to arthropathies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
